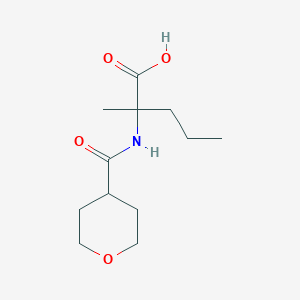
2-Methyl-2-(oxane-4-carbonylamino)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(oxane-4-carbonylamino)pentanoic acid is a compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. This compound, also known as MOCPA, is a derivative of the amino acid valine and has been synthesized using various methods. In
Mecanismo De Acción
2-Methyl-2-(oxane-4-carbonylamino)pentanoic acid has been shown to inhibit the activity of enzymes such as dipeptidyl peptidase-4 (DPP-4) and prolyl oligopeptidase (POP), which are involved in various disease pathways. 2-Methyl-2-(oxane-4-carbonylamino)pentanoic acid acts as a competitive inhibitor of these enzymes, preventing their activity and thereby reducing the progression of disease.
Biochemical and Physiological Effects:
2-Methyl-2-(oxane-4-carbonylamino)pentanoic acid has been shown to have various biochemical and physiological effects, including the inhibition of DPP-4 and POP, as well as the promotion of insulin secretion. 2-Methyl-2-(oxane-4-carbonylamino)pentanoic acid has also been shown to improve glucose tolerance and reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-2-(oxane-4-carbonylamino)pentanoic acid has several advantages for lab experiments, including its ability to inhibit enzymes involved in disease pathways and its potential for use in the development of new drugs. However, 2-Methyl-2-(oxane-4-carbonylamino)pentanoic acid also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for 2-Methyl-2-(oxane-4-carbonylamino)pentanoic acid research, including the development of new inhibitors for enzymes involved in disease pathways, the study of 2-Methyl-2-(oxane-4-carbonylamino)pentanoic acid in animal models to better understand its mechanism of action, and the exploration of 2-Methyl-2-(oxane-4-carbonylamino)pentanoic acid's potential applications in the development of new drugs for various diseases.
In conclusion, 2-Methyl-2-(oxane-4-carbonylamino)pentanoic acid is a compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. Its ability to inhibit enzymes involved in disease pathways and its potential for use in the development of new drugs make it an important area of research for the future. However, further research is needed to fully understand its mechanism of action and potential limitations.
Métodos De Síntesis
2-Methyl-2-(oxane-4-carbonylamino)pentanoic acid can be synthesized using various methods, including the reaction of oxan-4-ylcarbonyl chloride with N-Boc-2-methyl-L-valine, followed by deprotection of the Boc group. Another method involves the reaction of 4-oxanecarboxylic acid with N-Boc-2-methyl-L-valine, followed by the removal of the Boc group. These methods result in the formation of 2-Methyl-2-(oxane-4-carbonylamino)pentanoic acid, which can be purified using various techniques.
Aplicaciones Científicas De Investigación
2-Methyl-2-(oxane-4-carbonylamino)pentanoic acid has been used in various scientific research applications, including the study of protein-protein interactions and the development of inhibitors for enzymes involved in disease pathways. 2-Methyl-2-(oxane-4-carbonylamino)pentanoic acid has also been used in the synthesis of peptides and proteins, as well as in the development of new drugs.
Propiedades
IUPAC Name |
2-methyl-2-(oxane-4-carbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-3-6-12(2,11(15)16)13-10(14)9-4-7-17-8-5-9/h9H,3-8H2,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZCOMOCRHGIKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C(=O)O)NC(=O)C1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(oxane-4-carbonylamino)pentanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

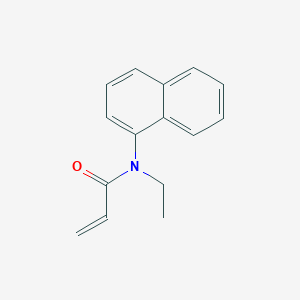
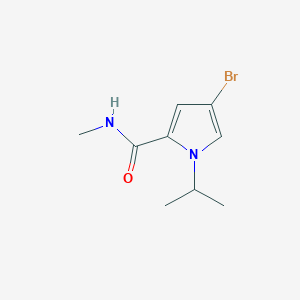
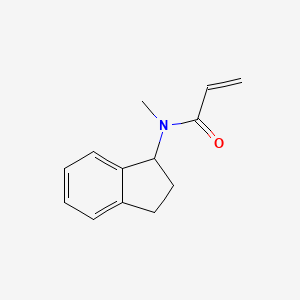

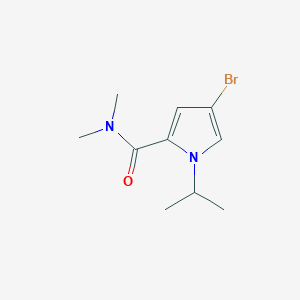
![N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide](/img/structure/B7556946.png)
![N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B7556951.png)
![2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556955.png)
![2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556958.png)
![2-[Cyclopropylmethyl-(2-methylfuran-3-carbonyl)amino]acetic acid](/img/structure/B7556959.png)
![2-[Cyclopropylmethyl-(3-fluoro-4-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7556977.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methylpentanoic acid](/img/structure/B7556981.png)
![2-[Cyclopropylmethyl-(2-pyridin-4-ylacetyl)amino]acetic acid](/img/structure/B7556984.png)
![2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid](/img/structure/B7556988.png)